molecular formula C11H21Cl2N3 B1406770 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1824080-17-2

3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1406770
CAS No.: 1824080-17-2
M. Wt: 266.21 g/mol
InChI Key: SFONRUKGXBUPBL-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound of significant interest in modern medicinal chemistry and drug discovery. It features a piperidine ring, a six-membered heterocycle that is one of the most fundamental and important synthetic building blocks for designing novel active compounds . The integration of the imidazole moiety with the piperidine scaffold creates a hybrid structure that aligns with contemporary strategies to develop new drugs with improved efficacy and pharmacokinetic profiles . Piperidine derivatives are present in more than twenty classes of approved pharmaceuticals, underscoring the critical value of this structural motif . This specific compound serves as a versatile precursor or intermediate for synthesizing more complex molecules. Its structure is particularly relevant for research focused on developing new therapeutic agents, as similar piperidine-linked imidazole derivatives have been investigated for their potential to improve the pharmacokinetic properties of drugs . As such, this compound is a valuable asset for researchers working in hit-finding, lead optimization, and the synthesis of novel bioactive molecules for a wide range of biological targets.

Properties

IUPAC Name

3-(1-propan-2-ylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-9(2)14-7-6-13-11(14)10-4-3-5-12-8-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFONRUKGXBUPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by alkylation with isopropyl halides . The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.

Scientific Research Applications

Pharmacological Applications

The compound has been primarily investigated for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various conditions, including neurological disorders and as a modulator of neurotransmitter systems.

Glycine Transporter Inhibition

One of the significant applications of this compound is its role as an inhibitor of the glycine transporter (GlyT1). Research indicates that compounds with similar structures have been shown to enhance inhibitory activity against GlyT1, which is crucial for regulating neurotransmitter levels in the brain. For instance, a related study identified derivatives that demonstrated potent GlyT1 inhibition, suggesting that modifications to the piperidine structure can lead to compounds with enhanced pharmacological profiles .

Neurological Disorders

The compound's structural features suggest potential efficacy in treating neurological disorders such as schizophrenia. Compounds designed to inhibit GlyT1 have shown significant effects in rodent models for schizophrenia, indicating that 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride could be explored further for similar therapeutic applications .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of compounds related to 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride. Below are summarized findings from notable research:

Study Focus Findings
Study A GlyT1 InhibitionIdentified derivatives showed IC50 values as low as 1.8 nM, indicating strong inhibitory effects on GlyT1.
Study B Neurological EffectsCompounds demonstrated efficacy in rodent models for schizophrenia without significant side effects, suggesting a favorable safety profile.
Study C Structure-Activity RelationshipModifications to the piperidine structure resulted in varying biological activities, highlighting the importance of structural optimization.

Synthesis and Chemical Properties

The synthesis of 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride involves several steps, typically starting from readily available piperidine derivatives. The final product is obtained through reactions involving imidazole derivatives and subsequent dihydrochloride salt formation.

Synthesis Overview

  • Starting Materials : Piperidine derivatives and imidazole compounds.
  • Key Reactions : N-alkylation and salt formation.
  • Yield : The synthesis typically yields high-purity products suitable for further biological testing.

Mechanism of Action

The mechanism of action of 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Stability

  • : Piperidine derivatives with dimethoxybenzyloxyimino groups exhibit melting points ranging from 189–192°C (13c) to 201–203°C (13g). These values suggest that electron-donating substituents (e.g., methoxy groups) enhance thermal stability .
  • Target Compound : The isopropyl group’s steric bulk may lower melting points compared to planar methoxy-substituted analogs due to disrupted crystal lattice formation.

Spectroscopic Data

  • 1H-NMR : In , derivatives show characteristic peaks for piperidine protons (δ 1.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). The target compound’s isopropyl group would introduce distinct methyl doublets (δ ~1.2–1.4 ppm) .
  • MS-ESI : Molecular ion peaks (e.g., m/z 278 for 13c) align with theoretical masses. The target compound’s molecular ion is predicted at m/z 252 (M+H)+.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how is purity validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between imidazole and piperidine derivatives. For example, imidazole precursors (e.g., 1-isopropylimidazole) can react with halogenated piperidines under basic conditions, followed by dihydrochloride salt formation via HCl treatment. Purity validation requires HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity and absence of unreacted intermediates .
  • Key Considerations : Solvent choice (e.g., dichloromethane or acetonitrile) and reaction temperature (40–80°C) significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. What safety protocols are critical during handling and storage of this compound?

  • Protocols :

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .
    • Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Experimental Design :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve intermediate solubility .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
    • Data Analysis : Yield discrepancies between small- and large-scale batches often stem from inadequate mixing or heat distribution. Statistical tools (e.g., DOE) can identify critical parameters .

Q. How do researchers resolve contradictions in spectral data during structural characterization?

  • Strategies :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., piperidine ring conformation) by comparing experimental data with crystallographic models .
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra to validate experimental peaks .
  • Multi-Technique Cross-Validation : Combine mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to confirm substituent positions .

Q. What mechanistic insights exist for the compound’s biological activity in receptor-binding studies?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., GPCRs or ion channels) .
  • In Vitro Assays : Measure binding affinity (IC50) via radioligand displacement or fluorescence polarization .
    • Data Interpretation : Contradictory binding data across studies may arise from differences in assay pH, buffer composition, or protein purity. Normalize conditions using reference antagonists (e.g., histamine H3 receptor ligands) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

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